2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Description
Properties
CAS No. |
62729-11-7 |
|---|---|
Molecular Formula |
C14H10N2OSe |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
2-(1,3-benzoselenazol-2-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H10N2OSe/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 |
InChI Key |
PPEQZHDFUMVYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C([Se]2)CC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a heterocyclic organic compound that incorporates a selenazole ring and a pyridine moiety. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula for this compound is . This compound features:
- A selenazole ring , which is known for its bioactivity.
- A pyridine moiety , contributing to its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes the key biological activities associated with this compound and related compounds.
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits antimicrobial properties against various bacterial strains. | |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. | |
| Antioxidant | Acts as an antioxidant, reducing oxidative stress in cells. | |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. | |
| Neuroprotective | Demonstrates neuroprotective effects in cellular models. |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Binding : The compound has been shown to bind effectively with certain enzymes, altering their activity and potentially leading to therapeutic effects.
- Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects within target cells.
- Reactive Oxygen Species (ROS) Scavenging : The selenazole ring contributes to its antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
Study 2: Neuroprotective Effects
In vitro tests demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential use in neurodegenerative disease therapies.
Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating effective antibacterial properties.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridinylbenzothiazole | Contains sulfur instead of selenium | Strong antibacterial properties |
| 2-(4-Methylpyridin-3-yl)benzothiazole | Similar aromatic structure | Enhanced activity against cancer cells |
| 2-(Phenylthiazol-4-yl)-1-(pyridin-3-yl)ethanone | Contains thiazole instead of selenazole | Notable neuroprotective effects |
Comparison with Similar Compounds
Heteroatom Substitution Effects
The heteroatom in the benzazole ring critically impacts molecular properties:
- 2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 51425-13-9):
- Molecular Weight : 238.25 g/mol (lighter due to oxygen’s lower atomic mass).
- Structure : Benzoxazole replaces benzoselenazole, with oxygen instead of selenium.
- Physical Properties : Powder form, stable at room temperature .
- Electronic Effects : Oxygen’s higher electronegativity increases electron-withdrawing effects compared to selenium.
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one :
- Target Compound (Benzoselenazole): Molecular Weight: Estimated ~301 g/mol (based on selenium’s atomic mass).
Triazole Derivatives (–5) :
- Example: (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4): EC50: 0.27–11.39 mg/L against fungal pathogens (R. solani, B. cinerea). Mechanism: Binds to fungal CYP51, disrupting ergosterol biosynthesis .
Benzoselenazole Implications :
Spectroscopic Data :
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one?
- Answer : The compound can be synthesized via a multi-step approach. First, the benzoselenazole ring is prepared by cyclizing 2-chloroselenobenzamide with ammonium acetate under reflux. The pyridin-3-yl ethanone moiety is introduced through a nucleophilic substitution or condensation reaction, often using triethylamine as a catalyst in anhydrous ethanol. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D techniques like HSQC/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How is the compound structurally characterized in academic research?
- Answer : Structural elucidation relies on X-ray crystallography using programs like SHELXL for refinement. Key metrics include R-factors (<0.05) and data-to-parameter ratios (>14:1). Complementary techniques include NMR to resolve tautomeric equilibria (e.g., selenazole vs. selenazoline forms) and IR spectroscopy to identify carbonyl stretching frequencies (~1700 cm⁻¹) .
Q. What functional groups dictate the compound’s reactivity?
- Answer : The benzoselenazole’s selenium atom exhibits electrophilic reactivity, while the pyridine nitrogen participates in hydrogen bonding and coordination chemistry. The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) and serves as a site for derivatization. Reactivity studies often employ density functional theory (DFT) to predict regioselectivity .
Advanced Questions
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
- Answer : Discrepancies arise from dynamic effects (e.g., solvent polarity, tautomerism) or crystal-packing forces. To address this:
- Perform variable-temperature NMR to probe conformational flexibility.
- Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
- Use polarized continuum models (PCM) in DFT to simulate solvent effects .
Q. What strategies mitigate challenges in crystallizing this compound?
- Answer : Crystallization hurdles (e.g., poor diffraction, twinning) are addressed by:
- Screening co-crystallization agents (e.g., polyethylene glycol 3000) to stabilize lattice interactions.
- Employing slow evaporation in mixed solvents (e.g., DCM/hexane).
- Utilizing cryocrystallography at 100 K to reduce thermal motion artifacts .
Q. Which intermolecular interactions govern the compound’s crystal packing?
- Answer : Graph-set analysis (Etter’s formalism) reveals dominant C=O···H–N hydrogen bonds (R₂²(8) motifs) and π-π stacking between benzoselenazole and pyridine rings (3.5–4.0 Å interplanar distances). Selenium-mediated chalcogen bonds (Se···N, ~3.3 Å) further stabilize the lattice .
Q. How to design experiments probing the compound’s electronic properties?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
